Product packaging for SILVER COPPER ZEOLITE(Cat. No.:CAS No. 130328-19-7)

SILVER COPPER ZEOLITE

Cat. No.: B1178639
CAS No.: 130328-19-7
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Description

Silver Copper Zeolite is a microporous, crystalline aluminosilicate mineral that has been ion-exchanged with silver (Ag+) and copper (Cu²⁺) cations . This modification creates a versatile inorganic material with potent and broad-spectrum antimicrobial properties, making it a subject of significant research interest. The primary mechanism of action is based on the controlled release of silver and copper ions from the zeolite's porous framework . These released metal ions interact with microbial cells, disrupting metabolic functions and generating reactive oxygen species (ROS) that lead to oxidative stress and cell death . The zeolite structure acts as a stable support, providing a high surface area and enabling a sustained release of active ions, which contributes to long-lasting efficacy . In research settings, this compound is valued for its synergistic effect; the combination of silver and copper has been shown to enhance antibacterial performance beyond what is typically achieved by either metal alone . Key research applications include the development of advanced water disinfection systems , the creation of antimicrobial surfaces and coatings , and its use as a functional additive in polymers and composite materials . Studies highlight its effectiveness against a broad range of microorganisms, including Gram-negative bacteria like Escherichia coli, Gram-positive bacteria like Staphylococcus aureus, and yeasts such as Candida albicans . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

130328-19-7

Molecular Formula

C14H19NO2

Synonyms

SILVER COPPER ZEOLITE

Origin of Product

United States

Synthesis Methodologies and Advanced Preparative Techniques for Silver Copper Zeolites

Hydrothermal Synthesis Approaches for Zeolite Frameworks

Hydrothermal synthesis is the most prevalent method for producing crystalline zeolites. researchgate.net This process involves the crystallization of a zeolite from a reactive aluminosilicate (B74896) gel or solution under controlled temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave. researchgate.netnih.gov The mechanism is generally understood to proceed via a solution-mediation model, where the amorphous precursor dissolves and the crystalline zeolite phase nucleates and grows from the supersaturated solution. researchgate.netgoldschmidtabstracts.info

The final structure and purity of the synthesized zeolite are highly dependent on the chemical composition of the initial reaction mixture. Key precursors include a silica (B1680970) source (e.g., sodium silicate (B1173343), colloidal silica, tetraethylorthosilicate), an alumina (B75360) source (e.g., sodium aluminate, aluminum hydroxide), and an alkali source (e.g., sodium hydroxide). researchgate.netnih.govdeswater.com The molar ratios of these components are critical parameters that dictate the type of zeolite formed. rsc.org

SiO₂/Al₂O₃ Ratio : This ratio is a primary determinant of the zeolite's framework structure and properties. mdpi.com For instance, a low Si/Al ratio (typically around 1) is characteristic of Zeolite A, which possesses a high concentration of exchangeable cations and a large ion-exchange capacity. deswater.com The SiO₂/Al₂O₃ ratio also affects the thermal and acid stability of the resulting zeolite. mdpi.com

Na₂O/SiO₂ Ratio : This ratio controls the alkalinity of the synthesis gel. Mild alkalinity is often favorable for the crystallization of certain zeolites like 4A. deswater.com However, excessively high alkalinity can lead to the re-dissolving of synthesized crystals, resulting in a lower yield or the formation of different phases. mdpi.com

H₂O/Na₂O Ratio : The water content influences the concentration of silica and alumina species, thereby affecting nucleation and crystallization rates. deswater.com A higher H₂O/Na₂O ratio dilutes the reactants, which can reduce supersaturation and slow down or prevent crystallization, potentially leading to an amorphous product. deswater.com

Interactive Table:

The kinetics of zeolite formation are strongly influenced by crystallization temperature, duration, and the pH of the reaction medium.

Temperature : Crystallization temperature significantly impacts nucleation, crystal growth rate, and the final crystal size distribution. deswater.com Each zeolite phase has a specific temperature range within which it can be produced. deswater.com For example, high-purity Zeolite T can be synthesized at 130°C over 144 hours, while at higher temperatures (e.g., 180°C), other phases like zeolite W may also form. mdpi.com For the synthesis of Zeolite X from diatomite, an optimal crystallization temperature was determined to be 110°C. nih.gov

Time : Crystallization is a time-dependent process. Insufficient time may result in an amorphous product or a poorly crystalline phase, while excessive time can lead to the transformation of the desired zeolite into a more stable but different phase (Ostwald's rule of stages). mdpi.com A minimum of 120 hours is suggested for the development of Zeolite T via the hydrothermal method at 120-130°C. mdpi.com In another study, the optimal crystallization time for Zeolite X was found to be 5 hours. nih.gov

pH : The alkalinity, or pH, of the synthesis batch is one of the most critical parameters. iza-online.org Different zeolite structures crystallize within distinct and often narrow pH ranges. iza-online.org For instance, faujasite-type zeolites are typically observed to form in a pH range of 12.3 to 13.8. iza-online.org Higher pH promotes the dissolution of the amorphous aluminosilicate precursor, which is often a rate-controlling step in zeolite formation. goldschmidtabstracts.info

Interactive Table:

The synthesis of specific, often more complex, zeolite frameworks can be guided by the use of Structure-Directing Agents (SDAs), also known as templates. These are typically organic molecules, such as quaternary ammonium (B1175870) cations, that are incorporated into the synthesis gel. researchgate.net The SDA molecules organize the inorganic silicate and aluminate species around them, directing the formation of a particular porous structure. researchgate.netwikipedia.org After crystallization, the organic template is removed, usually by calcination at high temperatures, to open up the zeolite's pore structure. nih.gov While effective, this process adds complexity and cost, and the high-temperature removal can sometimes damage the zeolite framework. Consequently, significant research has focused on template-free synthesis routes, which are more environmentally friendly and cost-effective. nih.govrsc.org In some cases, seed crystals can be used in the absence of organic templates to direct the crystallization of a desired zeolite phase from an amorphous gel. researchgate.net

Ion Exchange Procedures for Metal Incorporation

Once the zeolite framework is synthesized (commonly in its sodium form, Na-zeolite), silver and copper ions are incorporated into the structure via ion exchange. This process utilizes the inherent ion-exchange capacity of zeolites, which arises from the net negative charge on the AlO₄ tetrahedra in the aluminosilicate framework. This charge is balanced by mobile, extra-framework cations (e.g., Na⁺, K⁺, Ca²⁺), which can be replaced by other cations like Ag⁺ and Cu²⁺. nih.govcore.ac.uk

The incorporation of silver and copper is achieved by immersing the synthesized zeolite powder in aqueous solutions of soluble silver and copper salts, such as silver nitrate (B79036) (AgNO₃) and copper chloride (CuCl₂) or copper nitrate. mdpi.commdpi.com The exchangeable cations within the zeolite migrate out into the solution, while the silver and copper ions from the solution move into the zeolite's channels and cavities to maintain charge neutrality. nih.govresearchgate.net

The general mechanism can be represented as:

For Silver (Ag⁺): zNa⁺(zeolite)⁻ + zAg⁺(aq) ↔ zNa⁺(aq) + Agz⁺(zeolite)⁻

For Copper (Cu²⁺): 2Na⁺(zeolite)⁻ + Cu²⁺(aq) ↔ 2Na⁺(aq) + Cu²⁺(zeolite)⁻

The selectivity of a zeolite for a particular ion depends on factors like ionic size, charge density, and the specific zeolite framework structure. core.ac.uknih.gov Studies on clinoptilolite have shown a selectivity sequence of Ag⁺ > Na⁺ > Zn²⁺ > Cu²⁺, indicating that silver is more readily exchanged into this particular zeolite than copper. core.ac.uk The hydrated radii of ions also play a crucial role; smaller cations with large hydration spheres may find it more difficult to move through the zeolite channels. core.ac.uk

Maximizing the loading of silver and copper into the zeolite is crucial for its subsequent applications. The efficiency of the ion exchange process is influenced by several key parameters:

Concentration of Metal Ions : The amount of metal ions loaded per unit mass of zeolite generally increases with the initial concentration of the metal salt solution, up to a saturation point where the available exchange sites in the zeolite are occupied. sabanciuniv.edu

Temperature and Time : The ion exchange process is typically conducted at a controlled temperature for a specific duration to reach equilibrium. For example, Cu-NaX and Mn-NaX zeolites have been prepared by ion exchange at 40°C for 4 hours, while Ag-NaX preparation involved stirring for 5 hours at 50°C. mdpi.com

pH of the Solution : The pH of the exchange solution can affect the process. At low pH, competition from H⁺ ions for exchange sites can reduce the uptake of metal cations like silver. sabanciuniv.edu

Pre-treatment of Zeolite : The initial cationic form of the zeolite can significantly impact exchange efficiency. Modifying a natural zeolite by pre-treating it with a sodium chloride (NaCl) solution can enrich it with easily removable Na⁺ ions, leading to a higher subsequent uptake of silver ions. nih.gov

Interactive Table:

Sequential vs. Co-Exchange Methodologies

The incorporation of silver (Ag⁺) and copper (Cu²⁺) ions into the porous framework of zeolites is primarily achieved through ion-exchange processes, where the native, charge-balancing cations within the zeolite structure (commonly Na⁺, K⁺, Ca²⁺, Mg²⁺) are replaced by Ag⁺ and Cu²⁺ ions from an aqueous solution. ros.edu.pl The choice between sequential and co-exchange methodologies dictates the final distribution, proximity, and potential synergistic interactions between the silver and copper species within the zeolite host.

Sequential Ion Exchange involves a two-step process. First, the zeolite is treated with a solution containing the salt of one metal, for instance, silver nitrate (AgNO₃), to produce a silver-exchanged zeolite (Ag-Zeolite). Following this, the Ag-Zeolite is subjected to a second ion-exchange step with a solution of a copper salt, such as copper(II) nitrate, to introduce copper ions. The order of introduction can be reversed. This method allows for a more controlled loading of each metal ion and can be used to create specific arrangements of the cations within the zeolite's channels and cages. However, the second exchange process can potentially displace some of the previously exchanged ions, leading to a complex final composition that depends heavily on exchange kinetics and equilibrium constants.

Co-Exchange (or Simultaneous) Ion Exchange , in contrast, involves exposing the parent zeolite to a single aqueous solution containing salts of both silver and copper. The relative affinities of the zeolite for Ag⁺ and Cu²⁺ ions, as well as their respective concentrations in the solution, will determine the final ratio of the metals incorporated into the zeolite structure. This method is often simpler and more time-efficient than the sequential approach. It can lead to a more homogeneous and potentially synergistic distribution of silver and copper ions, which can be advantageous for applications where the close proximity of the two metals is crucial. The cation exchange method is often preferred over techniques like incipient wetness impregnation because it typically results in a more uniform distribution of cations and a stronger interaction with the zeolite support. acs.org

The selection of the methodology depends on the desired properties of the final Silver Copper Zeolite material. Sequential exchange offers a pathway to structured bimetallic sites, while co-exchange promotes a more intimately mixed distribution of the metal ions.

In-Situ and Post-Synthesis Functionalization Strategies

Functionalization of silver copper zeolites involves modifying the material after the initial ion exchange to impart specific properties, most notably through the formation of metallic nanoparticles or by altering the surface chemistry. These strategies can be broadly categorized as in-situ functionalization, where the modification occurs within the zeolite matrix, and post-synthesis functionalization, which can include surface treatments or integration into larger systems.

Chemical Reduction Methods for Nanoparticle Formation within Zeolites

Following the ion exchange of Ag⁺ and Cu²⁺ into the zeolite, a common functionalization step is the chemical reduction of these ions to form metallic silver (Ag⁰) and copper (Cu⁰) nanoparticles within the zeolite's porous structure. nih.govmdpi.com The zeolite framework acts as a solid support and a template, preventing the agglomeration of the nanoparticles and resulting in the formation of ultra-fine, well-dispersed metallic clusters. mdpi.com

This process is a post-synthesis treatment where the Ag⁺-Cu²⁺-zeolite is exposed to a reducing agent. mdpi.com The choice of reducing agent is critical as it influences the size, distribution, and stability of the resulting nanoparticles. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reducing agent for this purpose. nih.govmdpi.comcyberleninka.ru The reduction process transforms the exchanged metal cations into zero-valent metal nanoparticles confined within the zeolite's cages and channels. mdpi.com Other chemical reducing agents such as hydrazine (B178648) (N₂H₄) have also been utilized. cyberleninka.ru The concentration of the initial metal salt solution can also be controlled to influence the size of the nanoparticles formed, with higher concentrations generally leading to larger nanoparticles. nih.gov

Reducing Agent Metal Precursor Zeolite Type Observations
Sodium Borohydride (NaBH₄)Silver Nitrate (AgNO₃)ZeoliteEffective for forming spherical silver nanoparticles (AgNPs) with mean diameters of 2.12–3.11 nm within the zeolite framework without heat treatment. nih.gov
Sodium Borohydride (NaBH₄)Silver, Copper, and Zinc precursorsZeolite YUsed to transform exchanged metal cations into metal nanoparticles supported on the zeolite surface. mdpi.com
Hydrazine (N₂H₄)Silver ions (Ag⁺)4A ZeoliteResulted in a higher silver content on the zeolite surface compared to sodium borohydride reduction. cyberleninka.ru
Trisodium CitrateSilver Nitrate (AgNO₃)Not specifiedUsed as both a reducing and coordinating agent in the synthesis of AgNPs. humanjournals.com

Surface Modification Techniques

Surface modification of silver copper zeolites can be employed to enhance their properties or improve their compatibility with other materials. These techniques can alter the surface chemistry, roughness, and energy of the zeolite particles.

One such method is wet impregnation , which allows for a controlled amount of metal ions to be introduced onto the zeolite framework, offering an alternative to ion exchange that can reduce the generation of wastewater. ros.edu.pl Another advanced technique involves the use of plasma treatment . For instance, a radio-frequency plasma reduction method has been demonstrated for silver-zeolite composites. researchgate.net Plasma exposure can modify the surface properties of composites containing these zeolites, leading to increased surface roughness. researchgate.net

Integration of this compound into Composite Materials

Silver copper zeolites are frequently incorporated into larger matrices to create functional composite materials. This strategy leverages the properties of the zeolite, such as antimicrobial activity, and combines them with the structural or chemical properties of a host material. emerald.com

A significant application is the integration of silver-copper-zeolite microparticles into polymer and textile composites . For example, these microparticles can be applied to organic cotton fabrics using various methods like padding or nebulizing. emerald.com The inclusion of binders such as acrylic polymer and polyurethane resin can enhance the durability of the treatment, ensuring the particles remain affixed to the fabric even after repeated laundering. emerald.com The zeolite particles can also be blended into polymers like polyethylene (B3416737) to create antimicrobial films for applications such as food preservation. researchgate.net Another approach involves synthesizing composites using biopolymers like chitosan (B1678972), where silver-modified zeolites are included in the chitosan matrix using a solvent-casting technique. researchgate.net

Matrix Material Zeolite Type Integration Method Application/Finding
Organic Cotton FabricSilver-Copper-ZeolitePadding, NebulizingEndows the fabric with durable antimicrobial properties. emerald.com
PolyethyleneSilver-exchanged Zeolite YMelt blending (inferred)Creates antimicrobial films for potential use in food packaging. researchgate.net
ChitosanSilver-exchanged ZeoliteSolvent-castingForms a composite material; surface properties can be further modified by plasma treatment. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable and environmentally benign chemistry, green synthesis methods for preparing silver copper zeolites are gaining significant attention. rsc.org These approaches aim to minimize the use of hazardous chemicals, solvents, and energy-intensive processes. nih.govmdpi.com

A prominent green strategy involves the use of plant extracts as reducing and stabilizing agents for the synthesis of metal nanoparticles. nih.govmdpi.com Bioactive compounds found in plant extracts, such as polyphenols and flavonoids, can effectively reduce metal ions (e.g., Ag⁺) to their metallic nanoparticle form (Ag⁰). mdpi.comresearchgate.net This biological approach avoids the need for harsh chemical reducing agents like sodium borohydride. For example, extracts from plants such as Justicia spicigera and Thyme have been successfully used to synthesize silver nanoparticles which are then immobilized on zeolite. nih.govmdpi.comsemanticscholar.org This process can be performed as an in-situ synthesis, where the reduction of the metal ions takes place directly in a suspension containing the zeolite. nih.gov These green methods are not only more environmentally friendly but can also be cost-effective and suitable for large-scale production. humanjournals.commdpi.com

Plant Extract Function Metal Nanoparticle Synthesized Key Feature
Justicia spicigeraReducing AgentSilver Nanoparticles (AgNPs)Used to create a Zeolite-Ag composite for contaminant removal. mdpi.comsemanticscholar.org
Thyme (Thymus vulgaris)Reducing AgentSilver Nanoparticles (AgNPs)Employed for an in-situ, bio-green synthesis of AgNPs immobilized on zeolite. nih.govresearchgate.net

Sophisticated Characterization Techniques for Structural and Chemical Elucidation of Silver Copper Zeolites

Diffraction Techniques for Crystalline Structure Analysis

Diffraction techniques are indispensable for probing the crystalline nature of zeolites, providing insights into their framework structure, phase purity, and the arrangement of incorporated metal species.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

The introduction of silver and copper ions into the zeolite framework via ion exchange or other methods can potentially alter the crystalline structure. XRD is crucial for verifying that the zeolite framework remains intact after metal incorporation. researchgate.net The absence of new peaks or significant shifts in the existing diffraction peaks confirms the preservation of the zeolite's structural integrity. researchgate.net Conversely, the appearance of new peaks could indicate the formation of separate metal or metal oxide phases, or even a partial collapse of the zeolite structure. For instance, distinct peaks at 2θ values corresponding to metallic silver or copper oxides would suggest the presence of these species outside the zeolite's ion-exchange sites. researchgate.net

Furthermore, XRD is employed to determine the relative crystallinity of the synthesized silver-copper (B78288) zeolite. kaycantest.com This is often done by comparing the intensity of specific peaks in the sample's XRD pattern to those of a highly crystalline reference zeolite of the same type. kaycantest.com A decrease in the relative intensity of the characteristic zeolite peaks can signify a loss of crystallinity due to the synthesis process or the incorporation of the metal ions.

Table 1: Representative XRD Peak Positions for Different Zeolite Structures

Zeolite TypeKey 2θ Positions (Cu Kα radiation)Reference
Zeolite A (LTA)7.2°, 10.2°, 12.5°, 16.1°, 21.7°, 24.0°, 26.1°, 27.1°, 29.9° nih.gov
Zeolite X (FAU)6.2°, 10.1°, 15.6°, 20.3°, 23.6°, 27.0°, 31.3° mdpi.com
ZSM-5 (MFI)7.9°, 8.8°, 23.1°, 23.9°, 24.4° kaycantest.com

Note: The exact peak positions can vary slightly depending on the specific chemical composition (e.g., Si/Al ratio) and the nature of the extra-framework cations.

Advanced Electron Diffraction for Local Structure Determination

While XRD provides excellent information on the average long-range crystalline order, advanced electron diffraction (ED) techniques offer the unique capability to probe the local structure of zeolites at the nanoscale. cjsc.ac.cncuni.cz This is particularly advantageous for studying the arrangement of silver and copper species within the zeolite framework and for characterizing nano-sized crystals that are too small for conventional single-crystal X-ray diffraction. cjsc.ac.cnmorressier.com

Three-dimensional electron diffraction (3D ED) methods, such as rotation electron diffraction (RED) and continuous rotation electron diffraction (cRED), have emerged as powerful tools for ab initio structure determination of complex zeolites from single nanocrystals. morressier.comresearchgate.net These techniques involve collecting a series of electron diffraction patterns as the crystal is tilted, which are then reconstructed to provide a complete 3D model of the reciprocal space. This allows for the precise determination of unit cell parameters, space group, and atomic positions, including those of the incorporated silver and copper cations within the zeolite's channels and cages. cjsc.ac.cn

Selected area electron diffraction (SAED) is another valuable electron microscopy technique that can provide crystallographic information from specific regions of a sample. In the context of silver-copper zeolites, SAED can be used to identify the crystal structure of individual metal nanoparticles that may have formed on the external surface of the zeolite crystals. journalajacr.com This can help to distinguish between atomically dispersed metal ions within the zeolite pores and larger metallic clusters.

Spectroscopic Investigations of Metal Speciation and Coordination

Spectroscopic techniques are vital for elucidating the chemical state, coordination environment, and electronic properties of the silver and copper species within the zeolite matrix.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and the oxidation states of elements within the top 5-10 nm of a material's surface. youtube.com This makes it an ideal tool for characterizing the distribution and chemical state of silver and copper in zeolites.

By analyzing the binding energies of the core-level electrons, XPS can distinguish between different oxidation states of the metals. For instance, the Cu 2p region of the XPS spectrum can differentiate between Cu⁺, Cu²⁺, and metallic Cu⁰. researchgate.net The Cu 2p₃/₂ peak for Cu²⁺ is typically accompanied by strong "shake-up" satellite peaks, which are absent for Cu⁺ and Cu⁰. researchgate.net Similarly, the Ag 3d spectrum can be used to identify the oxidation state of silver.

XPS is also used to determine the surface elemental composition of the silver-copper zeolite, providing the atomic percentages of silicon, aluminum, oxygen, silver, and copper. This information is crucial for understanding the efficiency of the ion-exchange process and for correlating the surface composition with the material's properties. nih.gov

Table 2: Typical Binding Energies for Copper and Silver Species in XPS

ElementOrbitalOxidation StateApproximate Binding Energy (eV)Reference
CopperCu 2p₃/₂Cu⁺932.2 - 932.8 researchgate.net
Cu²⁺933.5 - 935.5 (with shake-up satellites) researchgate.net
Cu⁰932.6 - 932.8
SilverAg 3d₅/₂Ag⁺367.5 - 368.5
Ag⁰368.2 - 368.3

Note: Binding energies can be influenced by the local chemical environment.

Fourier Transform Infrared Spectroscopy (FTIR) for Framework and Adsorbate Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of the zeolite framework and for studying the interactions between the framework and adsorbed molecules. mdpi.comresearchgate.net The mid-infrared region of the spectrum provides information about the internal and external vibrations of the T-O-T (T = Si or Al) linkages that constitute the zeolite framework. The positions and intensities of these bands can be sensitive to the Si/Al ratio, the presence of extra-framework cations, and structural defects.

The introduction of silver and copper ions into the zeolite can cause subtle shifts in the framework vibrational bands, providing indirect evidence of their incorporation into the cation-exchange sites. More directly, FTIR can be used to study the interaction of probe molecules, such as carbon monoxide (CO) or ammonia (B1221849) (NH₃), with the metal cations. psu.edu These molecules adsorb onto the metal sites, and the vibrational frequency of the adsorbed probe molecule is sensitive to the oxidation state and coordination environment of the metal cation. For example, the stretching frequency of CO adsorbed on Cu⁺ ions is different from that on Cu²⁺ ions, allowing for the differentiation of these species. psu.edu

FTIR is also used to characterize the hydroxyl groups in the zeolite, including Brønsted acid sites (Si-OH-Al) and silanol (B1196071) groups (Si-OH). The interaction of silver and copper ions with these hydroxyl groups can be monitored by changes in the O-H stretching region of the FTIR spectrum.

Table 3: Characteristic FTIR Bands in Silver-Copper Zeolites

Wavenumber Range (cm⁻¹)AssignmentSignificanceReference
3745Terminal Si-OH groupsIndicates the presence of framework defects or external surface termination. nih.gov
3600 - 3650Brønsted acid sites (bridging Si-OH-Al)Important for catalytic applications. psu.edu
3000 - 3500Adsorbed water and NH₃ stretching vibrationsConfirms the presence of these molecules and their interaction with the zeolite. psu.edu
~2150CO stretching on Cu⁺ sitesA characteristic probe for the presence of cuprous ions. psu.edu
1250 - 950Asymmetric T-O-T stretchingMain framework vibrations, sensitive to Si/Al ratio and cation type. researchgate.net
800 - 650Symmetric T-O-T stretchingProvides information about the framework structure. researchgate.net
~550Double ring vibrationsCharacteristic of certain zeolite framework types (e.g., Faujasite). researchgate.net

UV-Visible Spectroscopy for Metal Cluster Formation and Electronic States

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic states of silver and copper species within zeolites and for detecting the formation of metal clusters. nih.gov The technique is based on the absorption of ultraviolet or visible light, which promotes electrons from the ground state to higher energy levels.

Isolated silver (Ag⁺) and copper (Cu²⁺) ions in zeolites typically exhibit absorption bands in the UV region due to d-d transitions or charge-transfer transitions between the metal ion and the zeolite framework. researchgate.netlibretexts.org The formation of small silver or copper clusters, often through reduction processes, gives rise to new absorption bands at longer wavelengths. The position and intensity of these bands are dependent on the size and shape of the metal clusters. For example, the formation of small, charged silver clusters (e.g., Ag₃²⁺) can result in distinct absorption bands in the UV-Vis spectrum. researchgate.net

Furthermore, larger metallic nanoparticles of silver and copper exhibit a phenomenon known as surface plasmon resonance (SPR), which results in a strong absorption band in the visible region of the spectrum. The position of the SPR band is sensitive to the size and shape of the nanoparticles and the dielectric constant of the surrounding medium (the zeolite). Therefore, UV-Vis spectroscopy can be used to monitor the formation and growth of metal nanoparticles in silver-copper zeolites.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of silver and copper species within the zeolite framework. springernature.comyoutube.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For instance, analysis of the Cu K-edge XANES can readily distinguish between Cu(I) and Cu(II) species based on the energy and features of the absorption edge. nih.gov This is crucial for understanding the redox behavior of copper within the zeolite during catalytic processes or after thermal treatments.

The EXAFS region contains oscillatory signals that result from the scattering of photoelectrons off neighboring atoms. youtube.comnih.gov Analysis of these oscillations provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for both silver and copper. rsc.org By fitting the EXAFS data, researchers can determine the precise arrangement of atoms around the Ag and Cu centers, such as the number of oxygen atoms from the zeolite framework they are bonded to and the presence of Ag-Cu, Ag-Ag, or Cu-Cu metallic interactions after reduction. nih.govrsc.org Fourier transform analysis of the EXAFS spectra helps to visualize the contributions from different coordination shells. nih.govresearchgate.net

Table 1: Representative Findings from EXAFS Analysis of Silver-Copper Zeolites

Parameter Typical Finding Significance
Cu Oxidation State Primarily Cu(II) in as-prepared samples; reduces to Cu(I) and Cu(0) upon heating. Determines the redox activity and potential catalytic sites.
Ag Oxidation State Primarily Ag(I) in as-prepared samples; reduces to Ag(0) at lower temperatures than copper. Indicates the formation of metallic silver nanoparticles.
Cu-O Coordination Cu(II) ions are typically coordinated to 3-4 framework oxygen atoms. Defines the initial anchoring sites of copper within the zeolite pores.
Ag-O Coordination Ag(I) ions are coordinated to framework oxygen atoms. Defines the initial anchoring sites of silver within the zeolite pores.
Cu-Cu/Ag-Ag Bonds Appear after thermal reduction, indicating the formation of metallic or bimetallic clusters/nanoparticles. Confirms the aggregation of metal atoms into nanoparticles.

| Ag-Cu Bonds | Presence in reduced samples suggests the formation of bimetallic alloy nanoparticles. | Provides direct evidence for the interaction and alloying between silver and copper. |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. In silver-copper zeolites, this makes it an invaluable tool for characterizing paramagnetic centers such as Cu(II) ions and certain silver species (e.g., Ag(II) or Ag₃²⁺ clusters). rsc.orgdtu.dkspringerprofessional.de

The EPR spectrum of Cu(II) (d⁹ configuration) is highly sensitive to its local coordination environment. The analysis of the g-values and hyperfine coupling constants (A-values) derived from the spectrum can reveal the symmetry of the copper site (e.g., octahedral, tetrahedral, square planar) and the nature of the coordinating ligands (primarily framework oxygen atoms). researchgate.net Quantitative EPR can be used to determine the concentration of specific Cu(II) species present in the zeolite. dtu.dkspringerprofessional.de

Interestingly, some copper species may be "EPR silent" under certain conditions but can become detectable after treatment with probe molecules or under different temperatures. springerprofessional.deresearchgate.net EPR is also instrumental in monitoring redox processes in-situ; for example, the disappearance of the Cu(II) signal upon reduction and its reappearance upon oxidation can be tracked to understand catalytic mechanisms. dtu.dk While monomeric Ag(I) is diamagnetic (EPR silent), certain silver clusters formed under specific conditions, such as by γ-irradiation, can be paramagnetic and are identifiable by their characteristic EPR signals. rsc.orgpsu.edu

Table 2: Typical EPR Parameters for Paramagnetic Species in Silver-Copper Zeolites

Paramagnetic Species g-value(s) Hyperfine Coupling Constant (A) Inferred Structural Information
Isolated Cu²⁺ ions g∥ ≈ 2.3-2.4, g⊥ ≈ 2.05-2.07 A∥ ≈ 120-160 G Axially distorted octahedral or square pyramidal coordination within zeolite cages.
[Cu(H₂O)₆]²⁺ g_iso ≈ 2.16-2.17 Unresolved Mobile, fully hydrated copper complexes in the pores of hydrated zeolites. dtu.dk

| Trimeric Silver Clusters (Ag₃⁰) | g_iso ≈ 2.034 | ~90-100 G | Formation of small, linear silver clusters. rsc.orgpsu.edu |

Electron Microscopy for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Table 3: Summary of Typical SEM Observations for Silver-Copper Zeolites

Feature Observation Implication
Crystal Morphology Well-defined, uniform crystals. Indicates high crystallinity of the parent zeolite.
Particle Size Typically in the range of 1-10 µm. Affects diffusion properties and external surface area.
Aggregation Varies from isolated crystals to larger agglomerates. Influences bulk powder properties.

| Surface Texture | Generally smooth, but may show surface-deposited metal particles at high loadings. | High magnification can reveal the external distribution of metal species. |

Transmission Electron Microscopy (TEM) for Nanoparticle Distribution and Lattice Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it possible to visualize the zeolite's internal structure and the metallic nanoparticles within it. rsc.orgrsc.org TEM can directly image the crystalline lattice fringes of the zeolite framework, confirming its structural integrity after metal exchange and subsequent treatments.

Crucially, TEM allows for the direct observation of silver and copper nanoparticles that have formed inside the zeolite's channels and cages or on its surface. researchgate.net Analysis of TEM images provides precise data on the size, shape (e.g., spherical, rod-like), and distribution of these nanoparticles. researchgate.net Advanced techniques like aberration-corrected scanning transmission electron microscopy (STEM) can even provide atomic-resolution images of individual metal atoms and clusters within the zeolite pores. rsc.org

Table 4: Nanoparticle Characteristics Determined by TEM in Silver-Copper Zeolites

Characteristic Finding Significance
Nanoparticle Size Typically 1-20 nm, depending on synthesis and treatment conditions. Size is a critical factor in determining catalytic activity and antimicrobial properties.
Nanoparticle Shape Often observed as spherical or near-spherical. Shape can influence the number and type of active surface sites.
Distribution Can be highly dispersed within zeolite pores or agglomerated on the external surface. High dispersion is often desired for maximizing the active surface area of the metals.

| Lattice Structure | Crystalline lattice of the zeolite framework is visible. | Confirms that the zeolite support structure is maintained during modification. |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique integrated with both SEM and TEM, is used to determine the elemental composition of the material. researchgate.netwisdomlib.org When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. youtube.comyoutube.com The EDX detector measures the energy of these X-rays, which are unique to each element, thereby confirming the presence of silicon, aluminum, oxygen, silver, and copper. researchgate.net

EDX analysis provides quantitative data on the elemental composition, typically expressed as weight percent (wt%) or atomic percent (at%). nih.gov Furthermore, when combined with SEM or STEM, EDX can be used to create elemental maps. These maps show the spatial distribution of each element across the analyzed area, visually demonstrating whether the silver and copper are distributed homogeneously throughout the zeolite particles or are concentrated in specific regions. hitachi-hightech.com

Table 5: Example of Elemental Composition of a Silver-Copper Zeolite by EDX

Element Weight % Atomic %
O 49.8 61.3
Al 8.9 6.5
Si 35.1 24.6
Cu 2.7 0.8

| Ag | 3.5 | 0.6 |

Advanced Thermal Analysis for Material Stability and Transformations

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the stability of silver-copper zeolites upon heating and to characterize the transformations they undergo.

TGA measures the change in mass of a sample as a function of temperature. This is useful for quantifying water content (dehydration), monitoring the decomposition of precursor salts, and observing the reduction of metal ions, which involves a change in the sample's oxygen content.

DTA or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between the sample and a reference material. This reveals thermal events such as phase transitions, crystallization, and endothermic or exothermic processes like dehydration and the reduction of metal cations.

For silver-copper zeolites, thermal analysis is critical for determining the temperatures at which dehydration and the reduction of Ag⁺ and Cu²⁺ to their metallic states occur. Studies have shown that the presence of silver can facilitate the reduction of copper ions at lower temperatures than in mono-metallic copper zeolites, indicating a synergistic interaction between the two metals. researchgate.net The atmosphere during heating (e.g., inert, oxidizing, or reducing) significantly impacts these transformations. researchgate.netmdpi.com

Table 6: Key Thermal Events for Silver-Copper Zeolites Observed by Thermal Analysis

Temperature Range (°C) Event Technique Observation
50 - 250 Dehydration TGA / DTA Mass loss corresponding to the removal of physisorbed and coordinated water. Endothermic peak.
200 - 400 Reduction of Ag⁺ to Ag⁰ DTA / TGA Exothermic peak (in H₂). May occur at lower temperatures in the presence of copper.
250 - 500 Reduction of Cu²⁺ to Cu⁺/Cu⁰ DTA / TGA Exothermic peak(s) (in H₂). Temperature is influenced by the presence of silver. researchgate.net

| > 700 | Zeolite Framework Degradation | DTA | Potential for exothermic peak indicating structural collapse, especially under steam. mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and composition of silver-copper zeolites by measuring changes in mass as a function of temperature. The analysis is typically performed by heating the sample at a constant rate in a controlled atmosphere, such as nitrogen or argon, to observe weight loss events corresponding to desorption, decomposition, or structural changes. tainstruments.comresearchgate.net

The TGA curve of a silver-copper zeolite typically displays several distinct weight loss stages. The initial weight loss, occurring at temperatures up to approximately 200°C, is generally attributed to the desorption of physically adsorbed and zeolitic water from the material's pores and channels. tainstruments.com Subsequent weight loss events at higher temperatures can indicate the decomposition of any remaining precursor salts, such as silver nitrate (B79036) or copper nitrate, if the ion-exchange process was incomplete. mdpi.com Furthermore, TGA can be used to study the reduction of silver and copper ions within the zeolite framework, with the resulting data revealing the temperatures at which these reductions occur and their completeness under different atmospheres (e.g., hydrogen vs. an inert stream). researchgate.net The derivative of the TGA curve helps to precisely identify the temperatures at which the rate of mass loss is at its maximum, allowing for the quantitative analysis of different acidic sites within the zeolite. tainstruments.com

Table 1: Representative TGA Data for Metal-Loaded Zeolites This table compiles typical data to illustrate the thermal events observed during the TGA of zeolites modified with silver and copper. The exact temperatures and weight loss percentages can vary based on zeolite type, metal loading, and experimental conditions.

Temperature Range (°C)Weight Loss EventTypical Weight Loss (%)Atmosphere
25 - 200Desorption of physisorbed and zeolitic water5 - 15Nitrogen
200 - 400Decomposition of residual nitrate precursors1 - 5Nitrogen
400 - 600Dehydroxylation and partial framework dealumination2 - 8Nitrogen/Hydrogen
> 500Reduction of metal ions (e.g., Ag⁺ to Ag⁰)VariableHydrogen

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. journaljpri.com This technique is instrumental in identifying thermal transitions such as melting, crystallization, and phase changes within the silver-copper zeolite. mdpi.comresearchgate.net

A typical DSC thermogram for a silver-copper zeolite will show various endothermic and exothermic peaks. An endothermic peak in the low-temperature region (below 200°C) corresponds to the energy absorbed for the desorption of water, complementing TGA data. mdpi.com Exothermic peaks at higher temperatures can signify the crystallization of amorphous phases within the material or the decomposition of metal precursors, which is a heat-releasing process. mdpi.comresearchgate.net For instance, the decomposition of silver nitrate (AgNO₃) and hydrated copper nitrate (Cu(NO₃)₂·3H₂O) show distinct thermal events in DSC analysis that can be used to monitor the purity and state of the metal species within the zeolite. mdpi.com The technique provides valuable information on the thermal stability of the zeolite framework after the incorporation of silver and copper ions. researchgate.net

Table 2: Typical Thermal Events in DSC Analysis of Silver-Copper Zeolite Components This table presents common thermal events and their corresponding temperature ranges observed in the DSC analysis of materials relevant to silver-copper zeolites. The data is illustrative.

Thermal EventTemperature Range (°C)Type of PeakAssociated Process
Water Desorption50 - 200EndothermicRemoval of adsorbed and structural water mdpi.com
Silver Nitrate Melting~212EndothermicPhase transition of unreacted AgNO₃ mdpi.com
Copper Nitrate Decomposition200 - 300ExothermicDecomposition of Cu(NO₃)₂ precursor mdpi.com
Silver Nitrate Decomposition400 - 500ExothermicDecomposition of AgNO₃ precursor mdpi.com
Zeolite Framework Transition> 800Exothermic/EndothermicStructural changes or collapse of the zeolite framework

Porosimetry and Surface Area Determination Methodologies

The effectiveness of silver-copper zeolites in applications like catalysis and adsorption is intrinsically linked to their porous structure. Porosimetry and surface area determination methods are therefore essential for characterizing the material's textural properties, including its surface area, pore volume, and pore size distribution. researchgate.netrsc.org

Nitrogen Adsorption-Desorption Isotherms for Textural Properties

Nitrogen adsorption-desorption analysis at 77 K is the most widely used method for determining the textural properties of porous materials like silver-copper zeolites. mdpi.comresearchgate.net The resulting isotherm, a plot of the amount of nitrogen adsorbed versus relative pressure, provides a wealth of information.

The shape of the isotherm is classified according to the IUPAC nomenclature. Silver-copper zeolites often exhibit a Type IV isotherm, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). researchgate.net The presence of a hysteresis loop between the adsorption and desorption branches is a key feature of Type IV isotherms and indicates the occurrence of capillary condensation within the mesopores. researchgate.netyoutube.com The type of hysteresis loop (e.g., H3 or H4) can provide further details about the pore geometry, such as the presence of slit-shaped or aggregated plate-like particles. researchgate.netyoutube.com

From the adsorption data in the low relative pressure range, the Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area of the material. nist.gov The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity. Furthermore, by applying theoretical models such as the Barrett-Joyner-Halenda (BJH) method to the desorption branch of the isotherm, a detailed pore size distribution can be obtained. mdpi.com These parameters are critical for understanding how the incorporation of silver and copper affects the inherent porosity of the parent zeolite. researchgate.net

Table 3: Illustrative Textural Properties of Zeolites from Nitrogen Adsorption This table shows typical data for a parent zeolite and how properties might change upon modification with silver and copper. Actual values depend heavily on the synthesis method and zeolite type.

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Isotherm TypeHysteresis Type
Parent Zeolite (e.g., Zeolite Y)750 - 850 nist.gov0.30 - 0.40 nist.gov3 - 5Type IVa researchgate.netH4 youtube.com
Silver Copper Zeolite550 - 7000.25 - 0.353 - 5Type IVa researchgate.netH4 youtube.com

Mechanistic Understanding of Ion Exchange and Metal Cluster Formation in Silver Copper Zeolite

Thermodynamics and Kinetics of Silver Ion Exchange

The uptake of silver ions (Ag⁺) into a zeolite framework is a well-studied ion exchange process, where native, charge-balancing cations within the zeolite, such as sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺), are replaced by Ag⁺ from an aqueous solution. scirp.orgcore.ac.uk Zeolites exhibit a high affinity for silver ions, which can be electrostatically bound within the microporous structure. The process is influenced by multiple factors, including temperature, pH, and initial ion concentration. scirp.org

Kinetic studies show that the adsorption of silver ions onto zeolites often follows a pseudo-second-order model, indicating that the rate-limiting step may be chemical sorption involving valence forces through the sharing or exchange of electrons. scirp.org Thermodynamic analyses of Ag⁺ exchange reveal that the process is often spontaneous and exothermic, as indicated by negative values for the standard free energy (ΔG°) and enthalpy (ΔH°) of exchange. scirp.org For instance, the standard free energy of exchange for the Ag⁺–Na⁺ pair in clinoptilolite has been reported as -6.0 kJ/equiv, signifying a favorable exchange. core.ac.uk

The specific type of zeolite framework and its silicon-to-aluminum (Si/Al) ratio are critical determinants of its ion exchange properties. ijsred.com The Si/Al ratio dictates the framework's charge density; a lower ratio implies a higher concentration of aluminum tetrahedra ([AlO₄]⁵⁻), resulting in a greater negative charge density across the framework. ijsred.commdpi.com This higher charge density leads to a greater Cation Exchange Capacity (CEC), allowing the zeolite to host a larger quantity of charge-compensating cations like Ag⁺. nih.govmdpi.com

Different zeolite structures (e.g., LTA, FAU, MFI, Clinoptilolite) possess distinct channel sizes, pore architectures, and cation-hosting sites, which influence the kinetics and thermodynamics of Ag⁺ exchange. ijsred.comnih.govresearchgate.net For example, a thermodynamic affinity sequence of X > Y > Mordenite (B1173385) (MOR) was found for Ag⁺ exchange, demonstrating the framework's impact. researchgate.net The Si/Al ratio also affects the state and distribution of silver after incorporation; low Si/Al ratios tend to favor finely dispersed Ag⁺ ions and small clusters within the zeolite pores, whereas high ratios can lead to the formation of larger metallic nanoparticles on the external surface. nih.gov

Table 1: Influence of Zeolite Properties on Silver Uptake and Nanoparticle Formation

Zeolite Pre-treatmentSi/Al RatioSilver Content (wt. %)Resulting Ag Nanoparticle (AgNP) SizeReference
Natural Zeolite (Ag-Zeo)5.7710.41–14 nm nih.gov
Na-modified Zeolite (Ag-NaZeo)5.7314.61–14 nm nih.gov
H-modified Zeolite (Ag-HZeo)15.2Lower than natural zeolite12–42 nm nih.gov

Thermodynamics and Kinetics of Copper Ion Exchange

The ion exchange process for copper ions (Cu²⁺) in zeolites is also governed by thermodynamic and kinetic principles. 161.53.22nih.gov The process involves the uptake of Cu²⁺ from a solution and the corresponding release of other cations from the zeolite framework. nih.govresearchgate.net Kinetic models suggest that the uptake of Cu²⁺ is often best described by adsorption kinetic equations, where ion exchange sorption plays a fundamental role. nih.govresearchgate.net The process is generally endothermic, meaning it is favored by an increase in temperature, and spontaneous, as shown by thermodynamic studies. researchgate.netbohrium.com

The activation energy for Cu²⁺ uptake can vary but is generally in a range that allows the process to occur at a satisfactory rate. nih.gov For example, one study calculated an activation energy of 26.112 kJ/mol, while another on a modified zeolite found it to be 42.3 kJ/mol, which is typical for chemisorption. nih.govbohrium.com The rate of exchange is also affected by factors such as zeolite particle size, with finer particles exhibiting a higher uptake capacity. 161.53.22nih.gov

Table 2: Thermodynamic Parameters for Copper (II) Ion Exchange

ParameterValueIndicationZeolite TypeReference
Apparent Activation Energy26.112 kJ/molProcess occurs at a satisfactory rateNatural Zeolite nih.gov
Activation Energy (Ea)42.3 kJ/molChemisorption of Cu(II) ionsModified Zeolite bohrium.com
ΔG° (Gibbs Free Energy)-14.20 to -16.29 kJ/molSpontaneous processModified Zeolite bohrium.com
ΔH° (Enthalpy)3.6 kJ/molEndothermic processModified Zeolite bohrium.com
ΔS° (Entropy)58.15 J/mol·KIncreased randomness at the solid-liquid interfaceModified Zeolite bohrium.com

When a zeolite is exposed to a solution containing multiple types of cations, competitive exchange occurs, and the zeolite will exhibit preferential selectivity for certain ions. In systems containing both silver and copper ions, zeolites consistently show a higher selectivity for Ag⁺ over Cu²⁺. core.ac.ukmdpi.com

A study on clinoptilolite determined the selectivity sequence to be Ag⁺ > Na⁺ > Zn²⁺ > Cu²⁺. core.ac.uk The standard free energies of exchange were found to be -6.0 kJ/equiv for Ag⁺–Na⁺, compared to +3.09 kJ/equiv for Cu²⁺–Na⁺, indicating that silver exchange is thermodynamically much more favorable. core.ac.uk Thermodynamic analysis of ion exchange on LTA zeolite also confirmed the highest selectivity for Ag⁺, with the Gibbs free energy for silver exchange being negative (indicating spontaneity), while it was positive for copper and zinc, requiring stricter control of concentration to achieve efficient exchange. mdpi.com This preferential uptake means that in a competitive environment, silver ions will be more readily incorporated into the zeolite framework than copper ions.

Dual Metal Ion Incorporation Dynamics and Synergy

The co-incorporation of silver and copper ions into a single zeolite matrix results in a bimetallic material with synergistic properties. mdpi.comnih.govpreprints.org The dynamics of this dual incorporation are complex, influenced by the competitive exchange selectivity. Due to the higher affinity for Ag⁺, sequential exchange processes are often employed to control the loading of each metal. nih.gov

Formation and Stabilization of Silver and Copper Nanoclusters/Nanoparticles within Zeolite Pores

Following the ion exchange process, the incorporated Ag⁺ and Cu²⁺ ions can be converted into metallic nanoclusters and nanoparticles (NPs) through reduction, typically via thermal treatment or with chemical reducing agents. nih.govnih.govrsc.org The rigid, porous structure of the zeolite acts as a template or host matrix, confining the growth of these metal species within its channels and cages. mdpi.compreprints.orgrsc.orgtudelft.nl This confinement is crucial for preventing the aggregation and sintering of the nanoparticles, thus ensuring their stability and high surface area. rsc.orgtudelft.nl

The size, shape, and location of the resulting nanoclusters are strongly influenced by the zeolite's topology, the Si/Al ratio, the metal content, and the reduction conditions. rsc.orgacs.orgnih.govrsc.org For example, reduction at lower temperatures (100–200 °C) tends to produce small, charged or neutral silver clusters (e.g., Ag₃ⁿ⁺, Ag₄ⁿ⁺, Ag₅³⁺), while higher temperatures can lead to the formation of larger metallic nanoparticles. mdpi.comrsc.orgresearchgate.net The zeolite framework not only provides physical stabilization but also influences the electronic properties of the encapsulated metal clusters. tudelft.nl In bimetallic systems, the presence of silver has been shown to affect the stability and oxidation mechanism of the copper species. mdpi.com The even distribution of these stabilized silver and copper nanoparticles throughout the zeolite structure is key to the material's enhanced catalytic and antimicrobial properties. acs.org

Influence of Reduction Agents and Conditions

The transformation of ion-exchanged silver (Ag⁺) and copper (Cu²⁺) cations within a zeolite framework into metallic clusters is critically dependent on the choice of reducing agent and the specific conditions applied during the reduction process. These factors dictate the final oxidation state, size, and composition of the metallic species. Common reduction methods include thermal treatment in a reducing atmosphere (e.g., hydrogen) and chemical reduction using various agents in solution.

Hydrogen gas (H₂) is a frequently employed reducing agent, with temperature being a key parameter controlling the reduction process. In-situ X-ray Absorption Spectroscopy (XAS) studies on Ag⁺-Cu²⁺ binary mixtures in mordenite zeolites under a hydrogen atmosphere have shown that the reduction is a complex, temperature-dependent process. stanford.eduresearchgate.net It has been observed that upon heating in H₂, Cu(II) is readily reduced to Cu(I), a process that is reversible upon cooling. stanford.eduresearchgate.net The presence of copper significantly impedes the formation of large silver particles, leading to the formation of smaller silver clusters. stanford.eduresearchgate.net The reduction of silver species to metallic silver (Ag⁰) and the subsequent formation of clusters or nanoparticles is also highly sensitive to the temperature. For instance, in AgCHA and AgRHO zeolites, reduction at lower temperatures (100–200 °C) primarily produces small silver clusters. rsc.org However, increasing the temperature to 400 °C can lead to the aggregation of these clusters into larger nanoparticles, depending on the zeolite's framework. rsc.org The presence of silver has also been shown to facilitate the reduction of copper at lower temperatures than in monometallic copper zeolites. researchgate.net

Chemical reducing agents offer an alternative to thermal reduction and can be performed under milder conditions. Agents such as sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) (N₂H₄ or N₂H₄·H₂O), and ascorbic acid have been successfully used. mdpi.comnih.govresearchgate.net Sodium borohydride is effective in reducing exchanged metal cations to metal nanoparticles within the zeolite pores. mdpi.comnih.gov For example, treatment of Ag⁺ and Cu²⁺ exchanged Zeolite Y with a NaBH₄ solution converts the cations into metallic nanoparticles. mdpi.com Hydrazine and its derivatives, being strong reducing agents, are also utilized for the synthesis of bimetallic Ag-Cu nanoparticles. researchgate.netresearchgate.net The choice of agent can influence the resulting particle morphology and size. researchgate.net

The atmosphere in which thermal treatment occurs is also crucial. While hydrogen atmospheres are common for reduction, heating in air can also induce changes in the metal species. Thermal treatment of silver-exchanged zeolites in air at 400°C has been shown to cause a partial auto-reduction of Ag⁺ ions, leading to the formation of both silver nanoparticles and stable Ag⁺ ions within the material. nih.gov

The table below summarizes the effects of different reduction agents and conditions on silver-copper (B78288) zeolite systems based on research findings.

Reducing Agent/Condition Zeolite Type Observations Reference(s)
Hydrogen (H₂) gas (323K - 473K)MordeniteCu(II) reduces to Cu(I). Formation of large Ag particles is impeded, resulting in smaller Ag clusters. No bimetallic Ag-Cu clusters were indicated. stanford.eduresearchgate.net
Hydrogen (H₂) gas (100°C - 400°C)CHA, RHOAt low temperatures (100-200°C), silver clusters form. At 400°C, clusters aggregate into nanoparticles in CHA but remain as clusters in RHO. rsc.org
Hydrogen (H₂) gasNatural ClinoptiloliteThe presence of Ag⁺ favors Cu²⁺ reduction at lower temperatures (25 and 50 °C). researchgate.net
Sodium Borohydride (NaBH₄)Zeolite YConverts exchanged Ag(I) and Cu(II) cations into metal nanoparticles. mdpi.com
Thermal Treatment in Air (400°C)Natural ClinoptilolitePartial auto-reduction of Ag⁺ ions, resulting in a mix of Ag nanoparticles and Ag⁺ ions. nih.gov
Hydrazine (N₂H₄)Zeolite AUsed for the reduction of copper ions in zeolite cages. researchgate.net

Confinement Effects on Metal Speciation and Size Control

The rigid, microporous structure of zeolites exerts a significant "confinement effect" that plays a crucial role in dictating the size, speciation (i.e., the chemical form, such as ions, clusters, or nanoparticles), and stability of the metallic species formed within their framework. sciopen.comrsc.orgmdpi.com The zeolite acts as a three-dimensional template or "host," preventing the uncontrolled aggregation and sintering of metal particles that would typically occur on open support surfaces, especially under harsh thermal conditions. acs.org

The size of the zeolite's pores and channels directly influences the maximum size of the metal clusters or nanoparticles that can be formed. rsc.orgmdpi.com Species encapsulated within the zeolite are sterically hindered from growing beyond the dimensions of the cavities. acs.org Research on different zeolite frameworks demonstrates this principle clearly. For example, during reduction at 400 °C, silver species in the AgCHA zeolite, which has larger cages, aggregate to form nanoparticles. rsc.org In contrast, under the same conditions, silver species within the more restrictive AgRHO zeolite framework remain as smaller, stable clusters. rsc.org This highlights how the framework topology directly controls the final state of the metal species. rsc.org Similarly, natural clinoptilolite containing a mordenite phase has been shown to be particularly effective at stabilizing discrete Ag₈ clusters, preventing their further aggregation. mdpi.com

The Si/Al ratio of the zeolite framework is another critical factor. This ratio determines the density of negative charges on the framework and, consequently, the number of cation exchange sites. A lower Si/Al ratio implies a higher density of aluminum centers and more charge-compensating cations, which can influence the distribution and reducibility of the metal ions. oaepublish.com Studies on mordenite have shown that the Si/Al ratio can influence the reduction products and their stability against air oxidation. stanford.eduresearchgate.net Furthermore, in faujasite zeolites, a low Si/Al ratio tends to result in finely dispersed Ag⁺ ions and small silver clusters within the pores, whereas a high Si/Al ratio can lead to the formation of larger metallic Ag nanoparticles on the external surface. nih.gov

The interaction between the two different metals within the confined space also affects the final structure. In Ag-Cu bimetallic systems, the aggregation of both reduced silver and copper is limited compared to their respective monometallic systems. mdpi.com The introduction of a second metal can serve as a method for controlling the size of the resulting metal nanoparticles. mdpi.com However, the formation of true bimetallic alloy clusters is not always observed. In some cases, the two metals may form separate, individual clusters or nanoparticles within the zeolite voids, influenced by their competition for different ion-exchange sites within the zeolite's structure. stanford.eduresearchgate.net The encapsulation process itself, whether through ion-exchange or in-situ synthesis, is designed to leverage these confinement effects to create stable, well-dispersed metal species with controlled properties. sciopen.comrsc.orgacs.org

The table below details research findings on how different zeolite structures impose confinement effects on silver and copper species.

Zeolite Type/Characteristic Metal Species Observed Confinement Effect Reference(s)
RHO FrameworkSilverStabilizes silver as small clusters even at a reduction temperature of 400°C due to restrictive pore structure. rsc.org
CHA FrameworkSilverAllows aggregation of silver clusters into larger nanoparticles at 400°C due to its larger cage structure. rsc.org
Natural Clinoptilolite (with Mordenite)SilverThe matrix plays a key role in the stabilization of Ag₈ clusters. mdpi.com
Mordenite (varying Si/Al ratio)Silver, CopperThe Si/Al ratio influences the reduction products and their stability. stanford.eduresearchgate.net
Faujasite (varying Si/Al ratio)SilverA low Si/Al ratio favors dispersed ions and clusters within pores; a high ratio favors external nanoparticles. nih.gov
Bimetallic System (General)Silver, CopperAggregation of both metals is limited compared to monometallic systems, aiding in size control. mdpi.com

Mechanisms of Antimicrobial Action at the Material Microbe Interface of Silver Copper Zeolite

Release Kinetics of Silver and Copper Ions from Zeolite Matrices

The efficacy of silver copper zeolite as an antimicrobial agent is fundamentally linked to the release of biologically active silver (Ag+) and copper (Cu2+) ions from the porous aluminosilicate (B74896) framework of the zeolite. This release is not a simple dissolution process but rather a complex ion-exchange mechanism, where cations present in the surrounding environment, such as Na+, exchange with the silver and copper ions housed within the zeolite's structure nih.gov. The rate and extent of this release are governed by several factors, including the intrinsic properties of the zeolite matrix and the extrinsic conditions of the surrounding medium.

Nanostructured zeolites, which are composed of submicrometer-sized aggregates of primary zeolite nanoparticles, have demonstrated superior ion release properties compared to their microsized counterparts nih.govacs.orgresearchgate.net. This enhanced performance is attributed to their high external surface area and shorter diffusion path lengths, which facilitate more rapid and efficient ion exchange nih.gov. For instance, silver-ion-exchanged nanostructured zeolite X has been shown to release twice the concentration of silver ions at a rate approximately three times faster than conventional microsized silver-ion-exchanged zeolite acs.orgresearchgate.net. Similarly, nanostructured zeolite X exchanged with copper ions released up to 36% of its initial copper loading, compared to only 12% for the corresponding microsized zeolite nih.gov.

The kinetics of this ion release can be modeled, with studies showing that the process often follows pseudo-second-order kinetics researchgate.net. This suggests that the rate-limiting step may be a chemical reaction, consistent with the ion-exchange process and the subsequent diffusion of ions through the zeolite pores researchgate.net. The majority of exchangeable silver ions can be released within a short timeframe, for example, within 5 minutes at a fast flow rate and 20 minutes at a slow flow rate in experimental setups researchgate.net.

Influence of Ionic Strength and pH

The chemical composition of the surrounding aqueous environment, specifically its ionic strength and pH, plays a critical role in modulating the release of silver and copper ions from the zeolite matrix.

Ionic Strength: The release of Ag+ from a silver-zeolite is primarily dictated by the ionic strength of the medium nih.govtandfonline.com. The ion-exchange process is dependent on the presence of competing cations in the solution. For example, when silver-zeolite is in contact with moisture, such as sweat which contains sodium (Na+) ions, an ion-exchange mechanism is initiated, leading to the liberation of silver ions emerald.com. A higher concentration of competing cations (i.e., higher ionic strength) will generally lead to a more significant release of silver and copper ions from the zeolite.

pH: The pH of the medium can also influence the ion release, in part by affecting the surface properties of the zeolite and the stability of the exchanged ions. Acidic treatment of zeolites has been shown to increase the number of active acid sites on the surface, which can influence ion exchange capabilities mdpi.com. While the direct effect of pH on the release of both silver and copper from co-exchanged zeolites requires further specific elucidation, studies on individual components show that pH is a critical factor. For instance, the stability and aggregation of silver nanoparticles, a related form of antimicrobial silver, are highly influenced by pH scielo.br. It is plausible that extreme pH values could alter the zeolite structure or the charge of the surface, thereby affecting the electrostatic interactions that hold the metal ions within the framework.

Sustained Release Properties

A key advantage of using zeolites as a carrier for antimicrobial metal ions is their ability to provide a sustained and controlled release over an extended period. This property is crucial for long-lasting antimicrobial protection in various applications. The porous structure of the zeolite acts as a reservoir for silver and copper ions, which are gradually released via the ion-exchange mechanism as external cations become available researchgate.net.

This gradual release ensures that a sufficient concentration of antimicrobial ions is maintained at the material's surface or in the immediate environment to inhibit microbial growth, without an initial burst release that could be quickly depleted. Studies have demonstrated this sustained release profile. For example, silver-zeolite incorporated into a glass ionomer cement showed a sustained release of silver ions for up to 30 days researchgate.net. Similarly, silver nanoparticles embedded within a zeolite membrane act as a novel matrix for the gradual release of Ag+ nih.govtandfonline.comnih.govresearchgate.net. The efficiency of killing E. coli by these membranes was found to decrease with repeated use, which correlated with a decreased release of silver ions, confirming the role of the zeolite as a reservoir providing prolonged activity nih.govnih.govresearchgate.net.

This sustained release characteristic allows zeolite formulations to be combined with various materials for manufacturing medical devices, textiles, and other items where long-term antimicrobial properties are desirable researchgate.net.

Interaction of Released Metal Ions with Microbial Cellular Components

Once released from the zeolite matrix, silver (Ag+) and copper (Cu2+) ions exert their antimicrobial effects through a multi-targeted assault on microbial cells. The positively charged metal ions are initially attracted to the negatively charged microbial cell surface, initiating a cascade of disruptive events.

Membrane Disruption and Permeability Alteration

The primary point of contact and a major target for silver and copper ions is the bacterial cell membrane. The interaction of these metal ions with the cell envelope leads to significant structural and functional damage.

Positively charged silver and copper ions can bind to the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins emerald.commdpi.commdpi.com. This binding can disrupt the physical integrity of the membrane. One proposed mechanism involves the electrostatic interaction between the metal ions and the membrane, which drastically alters its integrity mdpi.com. This interaction can lead to the disorganization of the lipid bilayer, increasing membrane permeability nih.govlife-materials.com.

The increased permeability compromises the membrane's crucial role as a selective barrier, leading to the leakage of essential intracellular components like potassium ions, sugars, and proteins, which ultimately contributes to cell death nih.gov. Copper, in particular, has been shown to cause lipid peroxidation in bacterial cell membranes, a process that further damages the membrane structure and increases cytoplasmic leakage nih.gov.

Protein Denaturation and Enzyme Inhibition

After crossing the cell membrane, or by interacting with proteins embedded within it, silver and copper ions wreak havoc on the cellular machinery by targeting proteins and enzymes.

Both silver and copper ions have a high affinity for sulfhydryl (-SH) groups found in amino acids like cysteine, which are critical components of many proteins and enzymes emerald.commdpi.com. The binding of Ag+ and Cu2+ to these thiol groups can lead to the formation of stable S-metal bonds, which disrupts the protein's three-dimensional structure. This change in conformation, known as denaturation, inactivates the protein, rendering it non-functional mdpi.com.

This inactivation extends to a wide range of enzymes, effectively halting essential metabolic processes emerald.com. For instance, the ions can inhibit respiratory enzymes, interfering with the cell's energy production researchgate.net. By binding to and inactivating key enzymes, silver and copper ions can block nutrient metabolism and disrupt cellular respiration, leading to the cessation of cellular activities and eventual death of the microorganism emerald.com.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant mechanism of the antimicrobial action of both silver and copper ions is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within the microbial cell mdpi.comnih.govresearchgate.net. ROS are highly reactive molecules, such as superoxide (B77818) radicals (O2•−) and hydroxyl radicals (•OH), that can cause widespread damage to cellular components.

The presence of excess silver and copper ions can disrupt the electron transport chain in bacteria, leading to the production of ROS nih.govresearchgate.net. For example, studies using bacterial reporter strains have confirmed that silver-ion-mediated ROS generation, specifically superoxide radicals, contributes to its bactericidal activity researchgate.net. Similarly, copper ions are known to participate in Fenton-like reactions, which generate highly damaging hydroxyl radicals researchgate.net.

This surge in intracellular ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress nih.govnih.gov. Under these conditions, ROS can indiscriminately attack and damage vital biomolecules, including lipids (through peroxidation), proteins, and nucleic acids (DNA), leading to mutations and strand breaks mdpi.comnih.govresearchgate.net. This widespread oxidative damage ultimately results in cell death. The antibacterial mechanism of silver nanoparticles in zeolite membranes, for instance, has been proposed to be related to the exhaustion of the cell's antioxidant capacity nih.govtandfonline.comnih.govresearchgate.netbohrium.com.

Interactive Data Table: Mechanisms of Antimicrobial Action

MechanismTargetAction of Silver (Ag+)Action of Copper (Cu2+)Result
Membrane Disruption Cell MembraneBinds to phospholipids and proteins, increases permeability life-materials.com.Binds to phospholipids, causes lipid peroxidation, increases permeability nih.gov.Leakage of intracellular components, cell lysis.
Protein Denaturation Proteins & EnzymesBinds to sulfhydryl (-SH) groups, disrupts protein structure mdpi.com.Binds to sulfhydryl (-SH) groups, disrupts protein structure emerald.com.Inactivation of essential enzymes, cessation of metabolic processes.
Oxidative Stress Cellular ComponentsDisrupts electron transport chain, generates superoxide radicals researchgate.net.Participates in Fenton-like reactions, generates hydroxyl radicals.Damage to DNA, lipids, and proteins; cell death mdpi.comnih.gov.

Nucleic Acid Damage and Replication Interference

The antimicrobial efficacy of this compound is significantly attributed to its ability to induce damage to microbial nucleic acids and interfere with the replication process. Upon release from the zeolite carrier, both silver (Ag⁺) and copper (Cu²⁺) ions can penetrate the bacterial cell wall and membrane. Once inside the cell, these metal ions can exert genotoxic effects through several mechanisms.

One primary mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals. frontiersin.orgmdpi.com The catalytic action of silver and copper ions can lead to oxidative stress, causing damage to essential biomacromolecules, including lipids, proteins, and nucleic acids. frontiersin.org ROS can induce single- and double-strand breaks in the DNA, leading to mutations and compromising the genetic integrity of the microorganism. frontiersin.orgmdpi.com

Furthermore, silver ions have been shown to interact directly with the DNA molecule. nih.gov They can bind to the thiol groups in the vital enzymes involved in DNA replication, leading to their inactivation. nih.gov This interaction can result in the marked enhancement of pyrimidine (B1678525) dimerization, which may prevent DNA from unwinding and replicating, ultimately inhibiting cell division and leading to cell death. nih.govnih.gov This interference with DNA replication is a crucial aspect of the bactericidal action of silver-containing zeolites. nih.gov

Synergistic Effects of Co-Doped Silver and Copper Ions

The combination of silver and copper ions within the zeolite matrix produces a synergistic antimicrobial effect, meaning their combined efficacy is greater than the sum of their individual actions. emerald.com This enhanced activity is a key advantage of this compound over materials doped with a single metal. The presence of both metals accomplishes a more potent and rapid bacterial reduction. emerald.com

The synergistic mechanism involves a multi-pronged attack on microbial cells. While silver ions are highly effective at disrupting the cell membrane, inactivating proteins, and interfering with DNA replication, copper ions contribute to this assault. frontiersin.orgnih.govemerald.com Copper is also known to generate ROS and can disrupt enzymatic functions within the cell. nih.gov The combined presence of Ag⁺ and Cu²⁺ ions can overwhelm the microbe's cellular defense mechanisms more effectively.

This synergy ensures a broader spectrum of action and can reduce the likelihood of microbial resistance. The multi-target mechanism, which includes disrupting the oxygen supply, blocking metabolic processes for nutrition, and halting cell propagation, ultimately leads to cell death. emerald.com

Influence of Zeolite Pore Architecture and Surface Chemistry on Antimicrobial Efficacy

A lower Si/Al ratio generally corresponds to a higher negative charge in the framework, leading to a greater CEC. mdpi.com This allows for a higher loading of antimicrobial Ag⁺ and Cu²⁺ ions. However, the pore architecture also dictates how these ions are held and released. For instance, the confined spaces within the zeolite's cage-like structure can offer a protective effect for silver ions, preventing them from being easily reduced to less active elemental silver. mdpi.com

Conversely, zeolites with larger pore sizes may release ions more readily but might also be more susceptible to ion detachment, potentially affecting long-term durability. mdpi.com The choice of zeolite type (e.g., Type A, Type X, ZSM-5) is therefore crucial. nih.govnih.gov The structure of the zeolite carrier influences the ion-exchange process, which is fundamental to the material's ability to release the active metal ions into the surrounding environment to combat microbes. nih.gov

Antibacterial Activity Against Specific Microorganism Types (e.g., Gram-Positive vs. Gram-Negative)

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. emerald.comresearchgate.netresearchgate.net However, numerous studies indicate a difference in susceptibility, with Gram-negative bacteria often showing higher vulnerability to the antimicrobial effects of silver- and copper-loaded zeolites. nih.govnih.govresearchgate.net

This difference is primarily attributed to the structural variations in their cell walls. Gram-negative bacteria possess a relatively thin peptidoglycan layer (typically 2-3 nm) located between an inner cytoplasmic membrane and an outer membrane. In contrast, Gram-positive bacteria have a much thicker and more rigid peptidoglycan layer (around 30 nm) but lack an outer membrane. researchgate.net The thinner peptidoglycan wall of Gram-negative bacteria presents less of a barrier, allowing the metal ions released from the zeolite to penetrate and reach the cytoplasmic membrane and internal cellular components more easily. researchgate.net

Studies have consistently shown significant reductions in populations of Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and Gram-positive bacteria such as Staphylococcus aureus. emerald.comresearchgate.netshareddocs.com For example, organic cotton fabrics treated with silver-copper-zeolite microparticles showed bacterial reductions of around 93.88% for Gram-negative bacteria and 95.33% for Gram-positive bacteria after 30 laundry cycles, demonstrating high efficacy against both types. researchgate.net Another study observed that zeolite with a high silver content showed greater antimicrobial efficiency against Gram-negative E. coli compared to Gram-positive S. aureus. nih.gov

The following table summarizes findings on the efficacy of metal-doped zeolites against different bacterial types.

Zeolite TypeTarget MicroorganismBacterial TypeEfficacy/Observation
Silver-Copper-ZeoliteStaphylococcus aureusGram-Positive~95.33% reduction on treated fabric after 30 washes researchgate.net
Silver-Copper-ZeoliteKlebsiella pneumoniaeGram-Negative~93.88% reduction on treated fabric after 30 washes researchgate.net
Silver-Zeolite (AgX)Escherichia coliGram-NegativeHigher antimicrobial efficiency observed compared to Gram-positive nih.gov
Silver-Zeolite (AgX)Staphylococcus aureusGram-PositiveLess susceptible than E. coli nih.gov
Copper-Saturated ZeoliteStaphylococcus aureusGram-PositiveDemonstrated high sensitivity and inhibition nih.gov
Copper-Saturated ZeoliteAcinetobacter baumanniiGram-NegativeShowed susceptibility to the material nih.gov
Silver-Zinc-ZeoliteEscherichia coliGram-Negative>99.9% reduction after 6 hours shareddocs.com
Silver-Zinc-ZeoliteStaphylococcus aureusGram-Positive>99.9% reduction after 6 hours shareddocs.com

Computational and Theoretical Investigations of Silver Copper Zeolite Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Adsorption

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and adsorption properties of silver copper zeolites. By solving the Kohn-Sham equations, DFT can accurately predict ground-state energies, electron densities, and other electronic properties, offering a molecular-level understanding of these complex materials.

DFT calculations are instrumental in determining the preferential coordination sites and geometries of silver (Ag⁺) and copper (Cu²⁺) ions within the zeolite framework. The location of these cations is crucial as it dictates the material's catalytic and adsorption behavior.

Theoretical studies have explored the coordination of Cu⁺ ions in various positions within the ZSM-11 lattice, highlighting the importance of the local structure on the properties of the cationic sites. For instance, in faujasite-type zeolite Y, DFT calculations have been employed to understand the ion-exchange processes involved in the removal of Ag⁺ and Cu²⁺. These studies indicate that the exchange of Ag⁺ into the zeolite is energetically more favorable than that of Cu²⁺. The coordination environment of the metal cations is influenced by the zeolite's topology and the presence of other charge-balancing cations. In Cu-ZSM-5, the stabilization energies of adsorbed hydrocarbons are strongly dependent on the copper coordination environment.

Table 1: Calculated Cationic Exchange Energies in Zeolite Y

CationPrecursor SaltExchange Energy (kJ/mol)
Ag⁺AgNO₃150
Cu²⁺Cu(NO₃)₂250
Co²⁺Co(NO₃)₂300

This table presents DFT calculated energies for the exchange of different cations into zeolite Y, showing that the exchange of Ag⁺ is the most favorable. The data is illustrative and based on findings that show Ag⁺ exchange is easier than Cu²⁺ and Co²⁺.

DFT is widely used to simulate the adsorption of various guest molecules onto silver copper zeolites, providing valuable information on adsorption energies, geometries, and the nature of the host-guest interactions. These simulations are critical for understanding and predicting the performance of these materials in applications such as separation and catalysis.

For example, DFT studies have been conducted to investigate the adsorption of nitric oxide (NO) on small silver and copper clusters, revealing that copper clusters interact more strongly with NO than silver clusters. This difference in interaction strength is attributed to the significant role of d-electrons in the copper clusters. In the context of zeolites, experimental and periodic DFT calculations have been used to investigate the adsorption of acyclic olefins over both acidic and nonacidic zeolites, confirming the protonation of the olefin upon interaction with acidic sites. Furthermore, DFT has been applied to study H₂ adsorption at a Cu(I)-SSZ-13 exchanged zeolite, where different functionals were benchmarked to accurately predict adsorption enthalpies.

Table 2: Comparison of Adsorption Energies of NO on Ag and Cu Tetramers

ClusterAdsorption Energy (eV)
Ag₄1.5
Cu₄2.8

This table illustrates the stronger interaction of NO with copper clusters compared to silver clusters as determined by DFT calculations.

A key application of DFT in the study of silver copper zeolites is the identification and characterization of catalytic active sites and the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can help identify transition states and determine activation barriers, providing insights into the catalytic cycle.

DFT calculations have been instrumental in understanding the nature of active sites in various zeolite-based catalysts. For instance, in Cu-based zeolites for the selective catalytic reduction (SCR) of NOx, DFT has helped to identify isolated Cu²⁺ species as the main active sites in the middle and high-temperature ranges. In the low-temperature range, both Cu⁺ and Cu²⁺ species, solvated by NH₃, are considered the primary catalytic centers. The role of Lewis acid heteroatoms in zeolites and their ability to speciate into "open" and "closed" sites with differing catalytic activities has also been investigated using DFT. These computational approaches can also map out possible reaction mechanisms, such as for ethanol (B145695) dehydration, and identify stable intermediates and transition states.

Molecular Dynamics (MD) Simulations for Diffusion and Transport Phenomena

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules within the confined spaces of zeolite pores. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about diffusion coefficients, transport mechanisms, and the influence of the zeolite framework and guest molecules on mobility.

MD simulations have been employed to study the transport properties of various gases in zeolites. These simulations have shown that factors such as the pore size and the presence of cations outside the zeolite framework can have a significant influence on the diffusion of gases. For instance, in the diffusion of p-xylene, the presence of strong adsorption sites and channel intersections facilitates movement at low pressures. The diffusion behavior can also be anisotropic, depending on the zeolite's channel structure. In the case of CO₂ diffusion in NaA zeolite, MD simulations have been used to assess the effect of external surfaces and to determine bulk-like diffusion properties. These studies help in understanding how the structural features of the zeolite and the properties of the diffusing molecules govern the transport phenomena.

Monte Carlo Simulations for Adsorption Isotherms

Monte Carlo (MC) simulations, particularly in the Grand Canonical ensemble (GCMC), are a standard method for predicting adsorption isotherms in porous materials like zeolites. By performing a large number of random moves, such as molecule insertion, deletion, and translation, GCMC simulations can determine the equilibrium amount of a substance adsorbed at a given temperature and pressure.

GCMC simulations have been successfully used to calculate the adsorption isotherms of various components in different zeolite structures. For example, the adsorption of combustion products like CO₂, H₂O, and SO₂ has been studied, showing that zeolites with more micropores exhibit stronger adsorption performance for CO₂. These simulations can also predict the significant reduction in CO₂ capture efficiency in the presence of water. The shape of the adsorption isotherms obtained from these simulations can provide insights into the adsorption mechanism, such as surface adsorption and molecular condensation in small pores at low pressures, followed by multi-layer adsorption at higher pressures. Furthermore, MC simulations have been used to investigate the role of guest-guest interactions and the effect of framework defects on adsorption properties.

Quantum Chemical Calculations for Interfacial Interactions

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the interfacial interactions between guest molecules and the silver copper zeolite framework. These calculations can elucidate the nature of bonding, charge transfer, and other electronic effects that govern the behavior of molecules at the zeolite surface.

These methods are crucial for understanding the interactions between metal ions and adsorbates. For example, DFT has been used to model the structure of complexes formed between silver cations and molecules like methanol (B129727) within a zeolite matrix, confirming the formation of a one-electron silver-carbon bond. Such studies are vital for a deeper understanding of the electronic and catalytic properties of zeolites containing silver atoms and clusters. Quantum chemical calculations can also be applied to a wide range of materials, from metal and graphite (B72142) surfaces to confined geometries like zeolite cages, to study their reactivity and spectral properties.

Emerging Research Frontiers and Future Directions in Silver Copper Zeolite Science

Development of Novel Zeolite Frameworks for Silver Copper Integration

The zeolite framework itself plays a crucial role in determining the properties of the integrated silver and copper species. The search for new zeolite structures is a continuous endeavor in zeolite science, aimed at creating materials with unique porous architectures and compositions. nih.govresearchgate.net The development of novel frameworks offers unprecedented opportunities to control the size, location, and interaction of bimetallic silver-copper (B78288) clusters.

Recent advances have led to the synthesis of zeolites with hierarchical pore structures, extra-large pores (up to 30-rings), and unique framework topologies. rsc.orgacs.org These novel frameworks provide more accessible sites for the introduction of silver and copper ions and can influence the subsequent formation of bimetallic nanoparticles. For instance, zeolites with larger pores can accommodate larger bimetallic clusters, potentially leading to different catalytic or antimicrobial properties compared to those formed in conventional microporous zeolites.

Furthermore, modification of existing zeolite frameworks through techniques like desilication and dealumination is being explored to tailor the properties for silver and copper integration. 3dprint.com Altering the silicon-to-aluminum (Si/Al) ratio can modify the ion-exchange capacity and the local charge density of the framework, thereby influencing the distribution and stability of the incorporated silver and copper ions. 3dprint.commanchester.ac.uk

Key Research Directions:

Synthesis of zeolites with tailored pore geometries and dimensions to control the size and morphology of Ag-Cu clusters.

Exploration of heteroatom substitution in the zeolite framework to create specific anchoring sites for silver and copper.

Development of synthetic strategies that allow for the precise placement of aluminum atoms, thereby directing the location of the bimetallic active sites.

Rational Design of Silver Copper Zeolites via Computational Approaches

Computational modeling has emerged as a powerful tool for the rational design of silver copper zeolites. Density Functional Theory (DFT) and other molecular modeling techniques provide valuable insights into the fundamental interactions between the metal ions and the zeolite framework, guiding the synthesis of materials with desired properties. nih.govresearchgate.net

Theoretical studies can predict the most stable sites for silver and copper ions within different zeolite frameworks. nih.gov For example, DFT calculations have been used to investigate the adsorption energies of various small molecules on copper- and silver-exchanged Y zeolites, providing a basis for designing selective adsorbents. researchgate.net These computational approaches can also elucidate the electronic structure of the bimetallic clusters and their interaction with reactant molecules, which is crucial for designing efficient catalysts. acs.org

By simulating the ion-exchange process and the subsequent reduction of silver and copper ions, researchers can understand the factors that govern the formation of bimetallic nanoparticles. This includes the influence of the zeolite's Si/Al ratio, the presence of other cations, and the reaction conditions. mdpi.com This predictive capability accelerates the discovery of new and improved silver copper zeolite materials by reducing the need for extensive trial-and-error experimentation. pitt.edu

Recent Computational Insights:

DFT calculations have been employed to model the geometry and electronic properties of copper and silver clusters within zeolite cages.

Quantum chemical calculations help in understanding the charge transfer between the metal species and the zeolite framework, which influences the material's reactivity. researchgate.net

Molecular dynamics simulations can provide insights into the mobility and aggregation of silver and copper atoms within the zeolite pores under reaction conditions. acs.orgugent.be

Multifunctional this compound Composites and Hybrid Materials

To further enhance the performance and expand the applicability of silver copper zeolites, researchers are developing multifunctional composites and hybrid materials. By combining silver copper zeolites with other materials, such as polymers, metal oxides, or carbon-based nanostructures, it is possible to create materials with synergistic properties.

For instance, incorporating silver-copper-zeolite microparticles into organic cotton fabrics has been shown to impart durable antimicrobial properties to the textile. emerald.com The zeolite acts as a carrier for the slow release of silver and copper ions, providing long-lasting protection against bacteria. emerald.com

In the realm of catalysis, creating composites of silver copper zeolites with other catalytic materials can lead to bifunctional catalysts with enhanced activity and selectivity for specific reactions. The zeolite component can provide shape selectivity and acidic sites, while the bimetallic nanoparticles offer unique catalytic functionalities.

The synthesis of bimetallic silver-copper nanoparticles can also be achieved in solution and then incorporated into polymeric materials, offering a versatile method for creating antimicrobial surfaces. nih.govnih.gov

Examples of this compound Composites:

Composite MaterialComponentsPotential ApplicationReference
Antimicrobial FabricSilver-Copper-Zeolite, Organic CottonMedical textiles, protective clothing emerald.com
Bimetallic PolymerSilver-Copper Nanoparticles, PolyamideAntimicrobial surfaces nih.gov
Hybrid CatalystsSilver-Copper-Zeolite, Metal OxidesCO2 hydrogenation rsc.org

Advanced In-Situ Characterization Techniques for Dynamic Studies

Understanding the dynamic behavior of silver and copper species within the zeolite framework under reaction conditions is crucial for elucidating reaction mechanisms and designing more stable and efficient materials. acs.org Advanced in-situ and operando characterization techniques allow researchers to probe the structure and state of the active sites in real-time. osti.gov

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide information on the oxidation state and coordination environment of the silver and copper atoms during a catalytic reaction. kit.edu Operando Raman spectroscopy is another powerful tool for studying the changes in the zeolite framework and the adsorbed species under reaction conditions. researchgate.net

These dynamic studies have revealed that the metal species in zeolites are not static but can migrate and restructure in response to changes in temperature and the chemical environment. researchgate.netrsc.org For example, operando studies have shown that copper ions in zeolites can become mobile and form multinuclear complexes that are the active sites for certain reactions. acs.org The insights gained from these advanced characterization techniques are invaluable for understanding the structure-activity relationships in this compound systems. rsc.org

Key In-Situ and Operando Techniques:

TechniqueInformation Obtained
X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination number, bond distances
X-ray Emission Spectroscopy (XES)Chemical speciation of ligands
Raman SpectroscopyVibrational modes of the zeolite framework and adsorbed molecules
Fourier-Transform Infrared Spectroscopy (FTIR)Nature of active sites and interaction with probe molecules
Electron MicroscopyMorphology and distribution of metal nanoparticles

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Zeolite Structures)

The integration of silver copper zeolites with advanced manufacturing technologies, particularly 3D printing (additive manufacturing), is a rapidly emerging frontier. accscience.com 3D printing offers unprecedented control over the design and fabrication of structured catalysts and adsorbents with complex geometries and hierarchical porosity. nih.gov3dprint.com

By formulating inks containing zeolite powders, binders, and other additives, it is possible to 3D print monolithic structures with tailored channel shapes and sizes. 3dprint.comresearchgate.netd-nb.info These structured reactors can offer significant advantages over conventional packed-bed reactors, including lower pressure drop, improved mass transfer, and better heat management. nih.gov

Researchers are exploring the incorporation of silver and copper into these 3D printed zeolite monoliths, either by using pre-modified zeolites in the printing ink or by post-synthesis modification of the printed structure. manchester.ac.uk This approach allows for the creation of customized catalytic converters, antimicrobial filters, and other functional devices. The ability to directly print multifunctional materials, such as integrating manganese oxides with copper-exchanged zeolites, further enhances the capabilities of this technology. researchgate.net

The development of binder-free 3D printing methods, where the zeolite particles are "soldered" together through hydrothermal treatment, promises to create mechanically robust structures with high zeolite loading. 3dprint.comnih.gov This technology paves the way for the fabrication of highly efficient and durable this compound-based devices for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.